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Compound of Interest

2-Chloro-5-
Compound Name: , S
(trifluoromethoxy)isonicotinic acid

CAS No.: 1221171-77-2

Cat. No.: B1421557

Get Quote

Executive Summary & Scientific Context

2-Chloro-5-(trifluoromethoxy)isonicotinic acid (CAS: 1221171-77-2) is a critical heterocyclic
building block used in the synthesis of advanced agrochemicals and pharmaceutical kinase
inhibitors.[1][2] Structurally, it possesses a pyridine core decorated with three distinct
functionalities: a carboxylic acid at position 4, an electron-withdrawing chlorine at position 2,
and a lipophilic trifluoromethoxy (-OCF

) group at position 5.[1][2]

The Analytical Challenge: This molecule presents a unique "analytical trap” due to its structural
homology with 2-chloro-5-(trifluoromethyl)isonicotinic acid (CAS 505084-58-2).[1][2] The -OCF

and -CF

groups differ significantly in electronic resonance effects and lipophilicity, yet often co-elute in
generic gradient methods.[1][2] Furthermore, the electron-deficient pyridine ring renders the
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carboxylic acid moiety highly acidic (predicted pKa < 3.0), leading to severe peak tailing in
standard neutral HPLC conditions.[2]

This guide provides a self-validating analytical workflow designed to:
o Unambiguously distinguish the -OCF

variant from the -CF
analog.

o Quantify purity with high precision using pH-controlled chromatography.

» Validate identity using orthogonal spectroscopic techniques (NMR/MS).

Physicochemical Profile

Understanding the fundamental properties is the first step in method design.[2][3] The high
acidity necessitates low-pH mobile phases to ensure the molecule remains in its protonated
(neutral) state for retention on hydrophobic stationary phases.[2]
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Property Value / Prediction Analytical Implication

Primary identifier for sourcing

CAS Number 1221171-77-2
standards.[1][2]
C
H
Exact Mass: 240.9754
Formula . .
CIF (Monoisotopic).[1]
NO
] Use for molarity calculations.
Molecular Weight 241.55 g/mol

[1](21[3]

Critical: Mobile phase pH must
Predicted pKa ~2.0-25 be < 2.5 to suppress
ionization.[1][2]

Moderately lipophilic; suitable

LogP (Predicted) ~2.5 )

for C18 retention.[1]

Low solubility in water;
Solubility DMSO, Methanol, ACN dissolve samples in organic

solvent first.[1]

Method Development Workflow

The following diagram illustrates the decision logic for establishing a robust analytical method.
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Sample Receipt
(CAS 1221171-77-2)

Solubility Check
(Dissolve in DMSO/MeOH)

Acidity Assessment
(Expect pKa < 2.5)

Select HPLC Mode

RP-HPLC (C18)
Neutral pH

Severe Tailing
(lonized COOH)

Switch Buffer

RP-HPLC (C18)
Acidic Modifier (0.1% TFA)

Evaluate Peak Shape

Sharp Peak
(Protonated COOH)

Identity Confirmation

19F NMR MS (ESI-)
(-57 ppm for OCF3) [M-H]- = 240.0

Validated Method

Click to download full resolution via product page
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Caption: Analytical workflow prioritizing pH control to manage the acidic carboxyl group and
19F NMR for structural verification.

Protocol 1: High-Performance Liquid
Chromatography (HPLC)[1][2]

Objective: Purity determination and assay. Rationale: The use of Trifluoroacetic Acid (TFA)
suppresses the ionization of the carboxylic acid, preventing interaction with residual silanols on
the column and ensuring sharp peak shape.[2]

Instrument Parameters

e System: HPLC or UPLC with PDA/UV detector.

Column: Agilent Zorbax Eclipse Plus C18 (4.6 x 100 mm, 3.5 um) or equivalent end-capped
C18.[1][2]

Temperature: 30°C (Controlled).

Flow Rate: 1.0 mL/min.[1][2][3]

Injection Volume: 5 pL.

Detection: UV at 270 nm (Primary) and 230 nm (Secondary).[2]

Mobile Phase Composition

e Solvent A: 0.1% (v/v) Trifluoroacetic Acid (TFA) in Water (Milli-Q grade).[1][2]

e Solvent B: 0.1% (v/v) Trifluoroacetic Acid (TFA) in Acetonitrile (HPLC grade).

Gradient Table
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Time (min) % Solvent A % Solvent B Event

0.0 95 5 Equilibration
2.0 95 5 Isocratic Hold
15.0 5 95 Linear Ramp
18.0 5 95 Wash

18.1 95 5 Re-equilibration
23.0 95 5 End

Sample Preparation[1][2][3][4][5]

e Stock Solution: Weigh 10 mg of sample into a 10 mL volumetric flask. Dissolve in 100%
Acetonitrile (or Methanol).[2] Sonicate for 5 minutes.

e Working Solution: Dilute the stock 1:10 with Solvent A (Water/0.1% TFA) to match the initial
mobile phase conditions.[2][3]

o Note: If precipitation occurs upon adding water, use a 50:50 Water:ACN diluent.[1][2]
System Suitability Criteria (SST)
e Tailing Factor (T): NMT 1.5 (Strict control due to acidity).[2]

e Retention Time: Stable + 0.1 min.

e Resolution: > 2.0 between the main peak and any synthesis precursors (e.g., 2-chloro-5-
(trifluoromethoxy)pyridine).[1][2]

Protocol 2: Spectroscopic Identification (NMR & MS)
[2]

This section is vital for distinguishing the -OCF

target from the -CF
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impurity/analog.[1][2]

A. Nuclear Magnetic Resonance (NMR)

Solvent: DMSO-d

(Preferred for solubility and exchangeable protons).[1][2]

1H NMR Expectations:

e Proton H3: Singlet, ~7.8 - 8.0 ppm (Shielded by adjacent COOH).[1][2]

e Proton H6: Singlet, ~8.5 - 8.8 ppm (Deshielded by adjacent N).[1][2]

e COOH Proton: Broad singlet, > 13.0 ppm (Often invisible if wet DMSO is used).[2][3]

19F NMR (The Discriminator): This is the definitive test.[2]

e Target (-OCF
): Singlet at -57.0 to -59.0 ppm.
e Impurity (-CF

): Singlet at -62.0 to -64.0 ppm.[1][2]

Nucleus Chemical Shift (6) Multiplicity Assignment
1H 7.95 ( ) Singlet (1H) C3-H (Ortho to
. approx ingle
PP J COOH)

1H 8.65 (approx) Singlet (1H) C6-H (Ortho to N)
-OCF

19F -58.0 (approx) Singlet (3F)
Group

B. Mass Spectrometry (MS)

lonization Mode: Electrospray lonization (ESI), Negative Mode.[1][2]
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o Rationale: Carboxylic acids deprotonate easily in negative mode.[1][2][3]
e Expected lon: [M-H]
e m/z Calculation:
o Monoisotopic Mass: 240.975[1][2]
o [M-H]
: 239.97[1][2]
 |sotope Pattern: Look for the characteristic Chlorine signature (

Cl/

Cl ratio of 3:1).[1][2] You should see peaks at m/z 239.97 (100%) and 241.97 (~33%).[2]

Troubleshooting & Safety
Common Issues

o Peak Splitting: Often caused by dissolving the sample in 100% strong solvent (ACN) and
injecting a large volume.[2][3] Fix: Dilute sample with water/buffer before injection.[1][2][3]

o Retention Time Shift: The pKa is sensitive. Ensure mobile phase TFA concentration is
precise. Evaporation of TFA over time can cause pH drift.[1][2][3]

e Ghost Peaks: Check for carryover. The lipophilic -OCF

group can stick to injector seals.[1][2] Use a needle wash of 50:50 ACN:Water.[1][2][3]

Safety (SDS Summary)

e Hazards: Skin irritant, serious eye damage (acidic solid).[1][2]

e Handling: Wear nitrile gloves and safety goggles.[1][2][3] Handle powder in a fume hood to
avoid inhalation.[1][2][3]

e Disposal: Collect HPLC waste in halogenated organic waste streams.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hast

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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